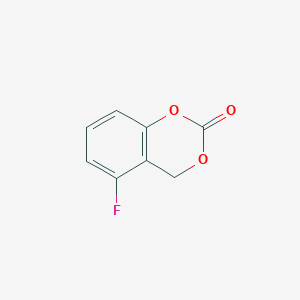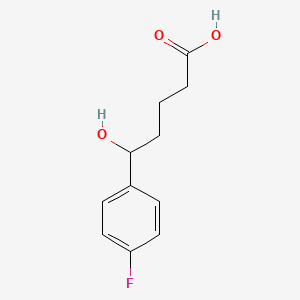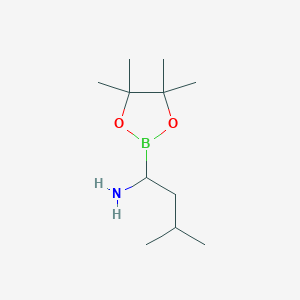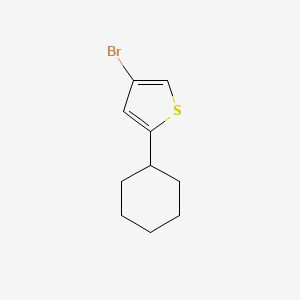
3,4,5-Trifluorobenzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trifluorobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H2F3O2S. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms at the 3, 4, and 5 positions, and a sulfonyl fluoride group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4,5-Trifluorobenzene-1-sulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 3,4,5-trifluorobenzenesulfonyl chloride with a fluoride source. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction can be represented as follows:
3,4,5-Trifluorobenzenesulfonyl chloride+Fluoride source→3,4,5-Trifluorobenzene-1-sulfonyl fluoride
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and typically involves the use of specialized equipment to handle the reactive intermediates and products.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-Trifluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form 3,4,5-trifluorobenzene.
Oxidation: It can undergo oxidation reactions to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: The major product is 3,4,5-trifluorobenzene.
Oxidation: Products include sulfonic acids and other oxidized derivatives.
Aplicaciones Científicas De Investigación
3,4,5-Trifluorobenzene-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and sulfonate thioesters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl fluoride groups.
Medicine: It is explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4,5-trifluorobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is utilized in various chemical transformations, including the formation of sulfonamides, sulfonate esters, and sulfonate thioesters. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trifluorobenzenesulfonyl chloride
- 3,4,5-Trifluorobenzene-1-sulfonic acid
- 3,4,5-Trifluorobenzene
Comparison
3,4,5-Trifluorobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its analogs. For example, 3,4,5-trifluorobenzenesulfonyl chloride is more reactive towards nucleophiles, while 3,4,5-trifluorobenzene-1-sulfonic acid is more stable and less reactive. The trifluorobenzene core provides fluorine atoms that influence the electronic properties and reactivity of the compound.
Propiedades
Fórmula molecular |
C6H2F4O2S |
|---|---|
Peso molecular |
214.14 g/mol |
Nombre IUPAC |
3,4,5-trifluorobenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H2F4O2S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2H |
Clave InChI |
BTKPNOMPDZJQMO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)F)F)S(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
amine](/img/structure/B13217601.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)

![N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13217619.png)

![2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13217634.png)


![Methyl 3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B13217640.png)
